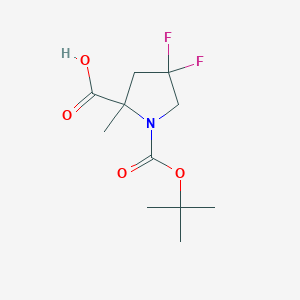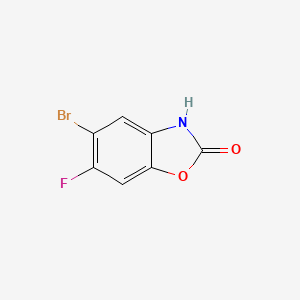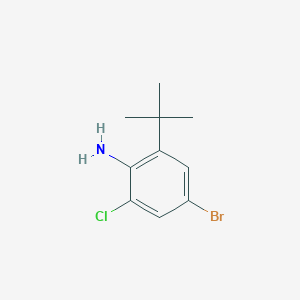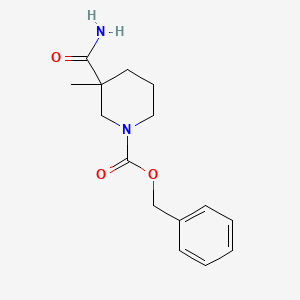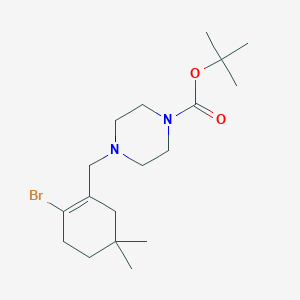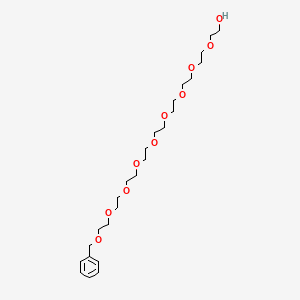
1-Fenil-2,5,8,11,14,17,20,23,26-nonaoxaoctacosan-28-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenyl-2,5,8,11,14,17,20,23,26-nonaoxaoctacosan-28-ol is a complex organic compound with the molecular formula C25H44O10 . This compound is characterized by its long chain of ethylene glycol units terminated with a phenyl group and a hydroxyl group. It is primarily used in various scientific research applications due to its unique chemical properties.
Aplicaciones Científicas De Investigación
1-Phenyl-2,5,8,11,14,17,20,23,26-nonaoxaoctacosan-28-ol has a wide range of scientific research applications :
Chemistry: It is used as a building block in the synthesis of more complex molecules and polymers.
Biology: The compound is utilized in the study of biological processes and as a reagent in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials, such as surfactants and lubricants.
Métodos De Preparación
The synthesis of 1-Phenyl-2,5,8,11,14,17,20,23,26-nonaoxaoctacosan-28-ol typically involves the following steps :
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as phenol and ethylene oxide.
Reaction Conditions:
Purification: The final product is purified using techniques such as distillation or chromatography to achieve the desired purity level.
Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
1-Phenyl-2,5,8,11,14,17,20,23,26-nonaoxaoctacosan-28-ol undergoes various chemical reactions, including :
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the hydroxyl group to an alkane using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or sulfonation, using reagents like nitric acid or sulfuric acid.
The major products formed from these reactions depend on the specific reagents and conditions used.
Mecanismo De Acción
The mechanism of action of 1-Phenyl-2,5,8,11,14,17,20,23,26-nonaoxaoctacosan-28-ol involves its interaction with molecular targets and pathways . The compound can form hydrogen bonds and hydrophobic interactions with various biomolecules, influencing their structure and function. These interactions can modulate biological processes, making the compound useful in various research applications.
Comparación Con Compuestos Similares
1-Phenyl-2,5,8,11,14,17,20,23,26-nonaoxaoctacosan-28-ol can be compared with other similar compounds, such as :
1-Phenyl-2,5,8,11,14,17,20,23,26-nonaoxaoctacosan-28-amine: This compound has an amine group instead of a hydroxyl group, which alters its chemical reactivity and applications.
2,5,8,11,14,17,20,23,26-Nonaoxaoctacosan-28-ol: This compound lacks the phenyl group, making it less hydrophobic and altering its interaction with other molecules.
The uniqueness of 1-Phenyl-2,5,8,11,14,17,20,23,26-nonaoxaoctacosan-28-ol lies in its combination of a long ethylene glycol chain with a phenyl group and a hydroxyl group, providing a balance of hydrophilic and hydrophobic properties.
Propiedades
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H44O10/c26-6-7-27-8-9-28-10-11-29-12-13-30-14-15-31-16-17-32-18-19-33-20-21-34-22-23-35-24-25-4-2-1-3-5-25/h1-5,26H,6-24H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMSWKGHIOXBMJE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCOCCOCCOCCOCCOCCOCCOCCOCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H44O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30738829 |
Source


|
| Record name | 1-Phenyl-2,5,8,11,14,17,20,23,26-nonaoxaoctacosan-28-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30738829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
504.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
868594-48-3 |
Source


|
| Record name | 1-Phenyl-2,5,8,11,14,17,20,23,26-nonaoxaoctacosan-28-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30738829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[4-Methyl-2-(oxolan-3-yloxy)phenyl]methanamine](/img/structure/B1445269.png)
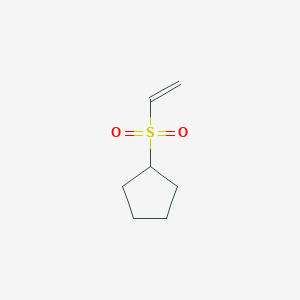
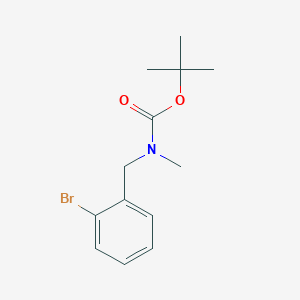
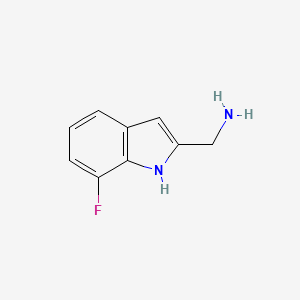
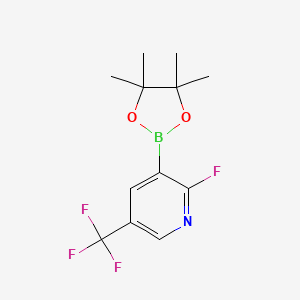
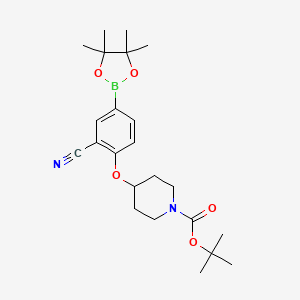
![1-(Tetrahydropyran-2-ylmethyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1h-pyrazole](/img/structure/B1445281.png)
